

# An In-depth Technical Guide to 1,3,6-Hexanetricarbonitrile

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## Compound of Interest

Compound Name: 1,3,6-Hexanetricarbonitrile

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This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and reactivity of **1,3,6-Hexanetricarbonitrile**. It is intended to be a valuable resource for professionals in research and development.

## Chemical Identity and Properties

**1,3,6-Hexanetricarbonitrile**, also known as 1,3,6-tricyanohexane, is an aliphatic trinitrile.<sup>[1][2]</sup> Its structure consists of a hexane backbone with nitrile functional groups at positions 1, 3, and 6.<sup>[1]</sup> This trifunctionality makes it a versatile molecule in various fields of chemical synthesis.<sup>[3]</sup>

Table 1: Chemical Identifiers and Physical Properties of **1,3,6-Hexanetricarbonitrile**

Identifier	Value	Reference(s)
IUPAC Name	hexane-1,3,6-tricarbonitrile	[1]
CAS Number	1772-25-4	[1]
Molecular Formula	C <sub>9</sub> H <sub>11</sub> N <sub>3</sub>	[1]
Molecular Weight	161.20 g/mol	[1]
Appearance	Colorless to light yellow clear liquid	[4]
Boiling Point	255-260 °C at 2 mm Hg	[5]
Density	1.04 g/mL at 25 °C	[5]
Refractive Index	n <sup>20</sup> /D 1.466	[5]
Water Solubility	16.85 g/L at 20 °C	[4]
SMILES	<chem>C(CC#N)CC(CCC#N)C#N</chem>	[1]
InChI Key	LNLFLMCWDHZINJ-UHFFFAOYSA-N	[1]

## Spectroscopic Data

Spectroscopic analysis is crucial for the structural confirmation of **1,3,6-Hexanetricarbonitrile**. While experimental spectra are not publicly available, predicted data provides valuable insight.

Table 2: Predicted <sup>1</sup>H and <sup>13</sup>C NMR Chemical Shifts

Note: The following data is predicted and may not represent exact experimental values. The molecule has a chiral center at the C3 position, making the adjacent protons and carbons diastereotopic and thus chemically non-equivalent.

<sup>1</sup> H NMR (Predicted)		<sup>13</sup> C NMR (Predicted)	
Proton Assignment	Chemical Shift (ppm)	Carbon Assignment	Chemical Shift (ppm)
H3	2.80 - 2.95 (Multiplet, 1H)	C≡N (all three)	118 - 122
H1, H6	2.40 - 2.60 (Multiplet, 4H)	C3	25 - 35
H2, H4, H5	1.70 - 2.00 (Multiplet, 6H)	C1, C2, C4, C5, C6	15 - 30

Source: Predicted data based on typical chemical shifts for similar functional groups.[3]

Table 3: Characteristic Infrared (IR) Absorption Bands

The IR spectrum is characterized by the strong absorption of the nitrile groups.[3]

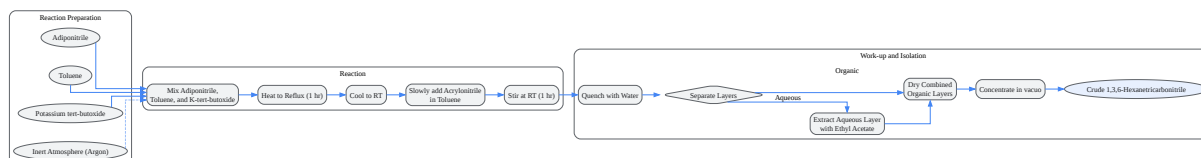
Functional Group	Vibrational Mode	Characteristic Absorption Range (cm <sup>-1</sup> )	Reference(s)
Nitrile (C≡N)	Stretching	2240 - 2260	[3]
Alkane (C-H)	Stretching	2850 - 3000	[3]

## Synthesis of 1,3,6-Hexanetricarbonitrile

Several synthetic routes to **1,3,6-Hexanetricarbonitrile** have been reported. A common laboratory and industrial method involves the cyanoethylation of adiponitrile.

This protocol is adapted from a patented method involving the reaction of adiponitrile with acrylonitrile in the presence of a strong base.[6]

### Workflow for the Synthesis of 1,3,6-Hexanetricarbonitrile



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Caption: Workflow for the synthesis of **1,3,6-Hexanetricarbonitrile**.

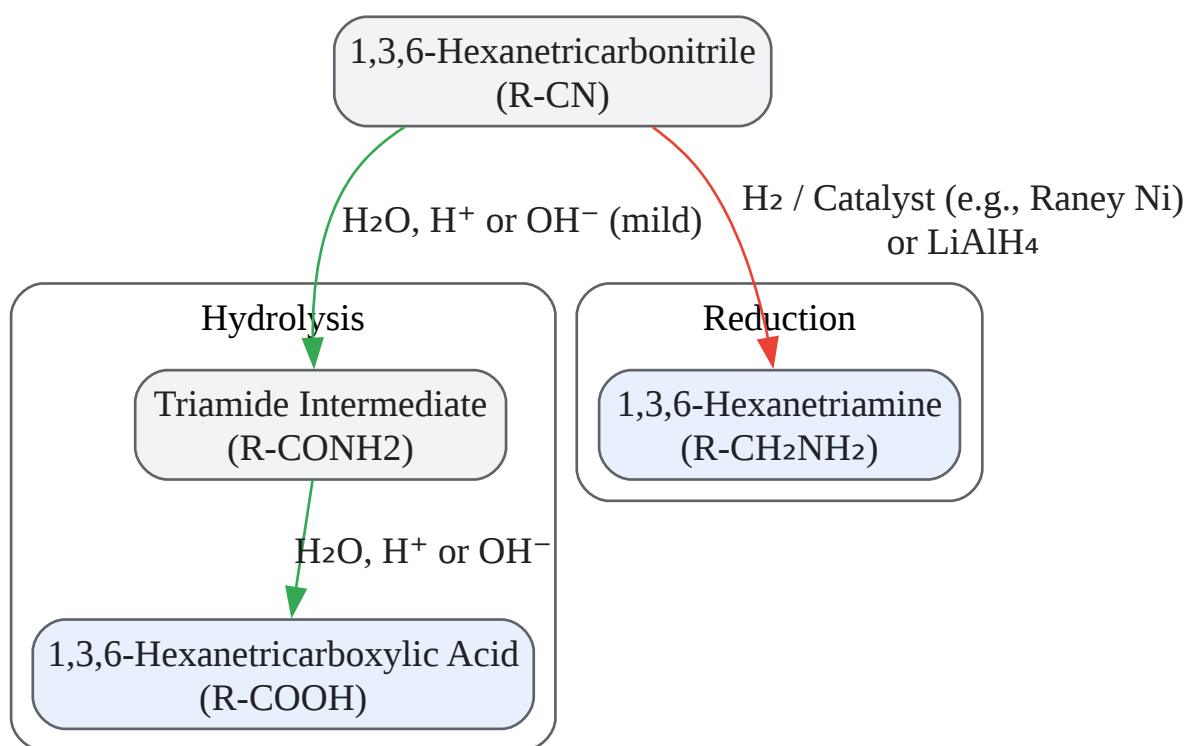
- **Reaction Setup:** In a flask maintained under an argon atmosphere, a suspension of potassium tert-butoxide (5.6 g, 50 mmol) in 50 mL of toluene is prepared.
- **Addition of Adiponitrile:** Adiponitrile (5.41 g, 50 mmol) is added to the suspension at 65 °C.[6]
- **Formation of Intermediate:** The mixture is heated to reflux for 1 hour to form the intermediate. [6]
- **Cyanoethylation:** After cooling the mixture to room temperature, a solution of acrylonitrile (4 mL, 60 mmol) in 20 mL of toluene is slowly added.[6] The resulting mixture is stirred for 1 hour at room temperature.[6]
- **Work-up:** The reaction is quenched by diluting with water. The organic and aqueous layers are separated.

- Extraction and Isolation: The aqueous layer is extracted with ethyl acetate. The combined organic phases are dried and the solvent is removed by distillation to yield the crude product. [6] Further purification can be achieved by vacuum distillation.

## Chemical Reactivity

The reactivity of **1,3,6-Hexanetricarbonitrile** is dominated by its three nitrile groups, which can undergo hydrolysis to form carboxylic acids or reduction to form primary amines.[3]

### Key Reactions of 1,3,6-Hexanetricarbonitrile



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Caption: Hydrolysis and reduction pathways of **1,3,6-Hexanetricarbonitrile**.

This is a general procedure for the acid-catalyzed hydrolysis of aliphatic nitriles.

- Reaction Setup: **1,3,6-Hexanetricarbonitrile** is dissolved in a concentrated aqueous solution of a strong acid, such as hydrochloric acid or sulfuric acid.[7]

- **Reaction:** The mixture is heated under reflux for several hours to days. The reaction progress is monitored by a suitable technique like Thin Layer Chromatography (TLC).
- **Work-up:** After cooling, the reaction mixture is typically diluted with water and the product is extracted with an organic solvent (e.g., ethyl acetate).
- **Isolation:** The organic extracts are combined, dried over an anhydrous salt (e.g.,  $\text{MgSO}_4$ ), filtered, and concentrated under reduced pressure to yield the crude 1,3,6-hexanetricarboxylic acid, which can be further purified by recrystallization.<sup>[5]</sup>

This protocol describes a typical catalytic hydrogenation of an aliphatic nitrile.

- **Catalyst Preparation:** A Raney-type catalyst (e.g., Raney Nickel or Cobalt) is washed and prepared for use.<sup>[8]</sup>
- **Reaction Setup:** The nitrile, a solvent (e.g., ethanol or isopropanol), and the catalyst are added to a high-pressure autoclave.<sup>[4][9]</sup> An ammonia solution is often added to suppress the formation of secondary and tertiary amines.<sup>[9]</sup>
- **Hydrogenation:** The autoclave is sealed, purged, and pressurized with hydrogen gas (e.g., 20-100 bar).<sup>[8][9]</sup> The mixture is heated (e.g., 70-120 °C) with stirring for several hours.<sup>[8][9]</sup>
- **Isolation:** After the reaction, the autoclave is cooled and depressurized. The catalyst is removed by filtration. The solvent is removed from the filtrate by distillation to yield the crude 1,3,6-hexanetriamine.

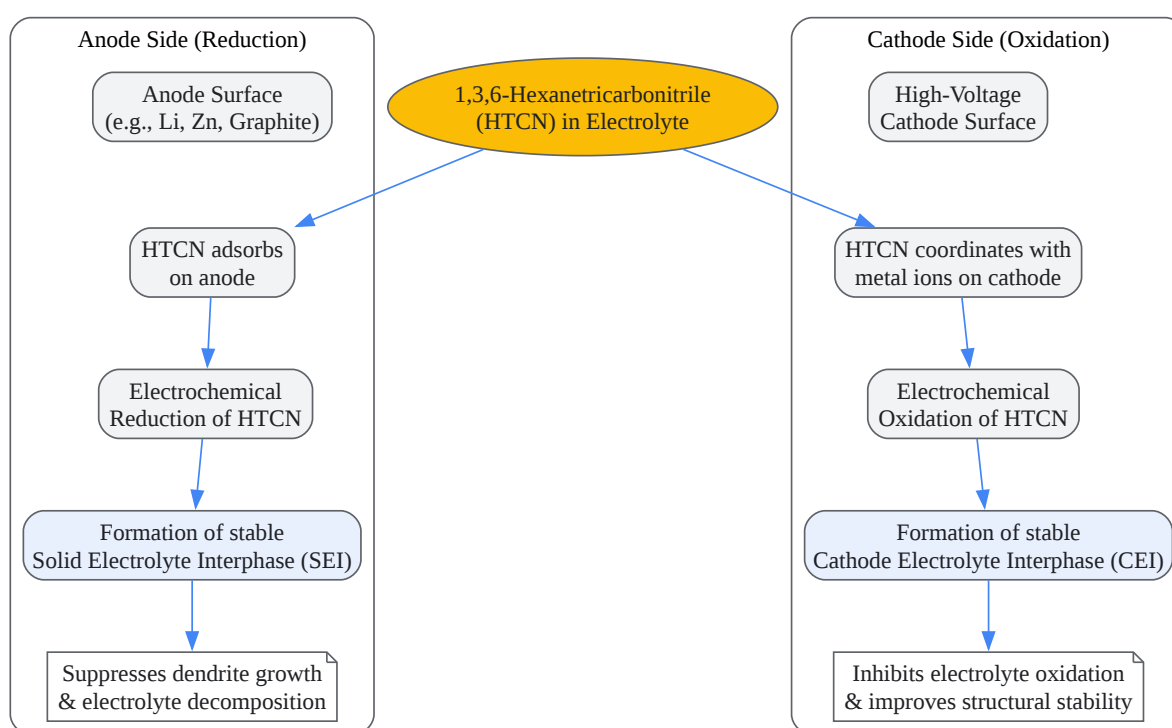
## Applications in Drug Development and Materials Science

**1,3,6-Hexanetricarbonitrile** is a valuable intermediate in organic synthesis.<sup>[4]</sup> Its derivatives, 1,3,6-hexanetricarboxylic acid and 1,3,6-hexanetriamine, serve as trifunctional monomers in polymer chemistry to produce cross-linked polyesters and polyamides.<sup>[3]</sup>

A significant modern application is its use as an electrolyte additive in high-voltage lithium-ion and other metal-ion batteries.<sup>[10][11]</sup> It improves battery performance by forming a stable solid electrolyte interphase (SEI) on the anode and a cathode electrolyte interphase (CEI) on the

cathode.[11] This protective layer prevents the decomposition of the electrolyte at high voltages, leading to enhanced cycling stability and longevity of the battery.[10]

### Mechanism of Action as a Battery Electrolyte Additive



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Caption: Role of HTCN in forming protective SEI and CEI layers in batteries.

## Safety Information

**1,3,6-Hexanetricarbonitrile** is classified as a hazardous substance. Appropriate safety precautions must be taken during handling and use.

Table 4: GHS Hazard Information

Hazard Class	Category	Hazard Statement	Reference(s)
Acute Toxicity, Oral	3	H301: Toxic if swallowed	[12]
Acute Toxicity, Dermal	3	H311: Toxic in contact with skin	[12]
Acute Toxicity, Inhalation	3	H331: Toxic if inhaled	[12]
Flammable Liquids	4	H227: Combustible liquid	[12]

Users should consult the full Safety Data Sheet (SDS) before handling this chemical.

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Address: 3281 E Guasti Rd

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